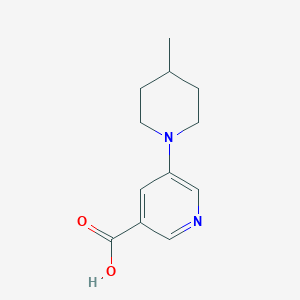

5-(4-Methylpiperidin-1-yl)nicotinic acid

Description

Properties

CAS No. |

1503775-15-2 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-4-14(5-3-9)11-6-10(12(15)16)7-13-8-11/h6-9H,2-5H2,1H3,(H,15,16) |

InChI Key |

FRLMBGINMHUYJP-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

Canonical SMILES |

CC1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

5-(4-Methylpiperidin-1-yl)nicotinic acid is a derivative of nicotinic acid, featuring a piperidine moiety that enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 220.27 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system.

Cognitive Dysfunction Treatment

Research indicates that compounds like this compound act as modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are involved in cognitive functions, and their modulation may help in treating cognitive dysfunctions such as Alzheimer's disease and schizophrenia. In vitro studies have demonstrated that this compound can inhibit the elevation of intracellular calcium levels induced by agonists, suggesting potential as a therapeutic agent for cognitive impairments .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may help mitigate neurodegenerative processes by modulating neurotransmitter systems, particularly those involving glutamate. This action could provide benefits in conditions characterized by excitotoxicity, such as multiple sclerosis and traumatic brain injury .

Antidepressant Activity

Recent studies have suggested that derivatives of nicotinic acid, including this compound, may exhibit antidepressant-like effects. These effects are thought to be mediated through the enhancement of cholinergic signaling pathways and modulation of serotonin levels in the brain .

Case Study 1: Cognitive Enhancement

A clinical trial involving patients with mild cognitive impairment explored the efficacy of this compound as an adjunct therapy to standard treatment. Results indicated significant improvements in memory recall and attention scores compared to placebo controls, highlighting its potential as a cognitive enhancer.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound resulted in reduced motor deficits and neuroinflammation markers. Histological analysis showed preservation of dopaminergic neurons in treated subjects, suggesting a protective effect against neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-Methylpiperidin-1-yl)nicotinic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional relevance.

Structural and Functional Differences

Key structural variations include:

- Substituent position : Nicotinic acid derivatives vary in substitution at positions 2, 5, or 6 of the pyridine ring.

- Heterocyclic ring type : Piperidine, piperazine, pyrrolidine, or azepane rings alter polarity and hydrogen-bonding capacity.

- Additional functional groups : Methyl, chloro, or ethoxycarbonyl groups modulate lipophilicity and reactivity.

Comparative Data Table

Stability and Reactivity

- 5-(Piperidin-1-yl)nicotinic acid (closest analog): Stable under normal conditions but incompatible with strong oxidizers (e.g., peroxides). Decomposition yields carbon/nitrogen oxides .

- Piperazine derivatives (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid): Higher reactivity due to basic nitrogen centers, requiring pH-controlled storage .

Pharmacological Potential

Preparation Methods

Hydrogen Peroxide Oxidation of 3,5-Dimethylpyridine (3,5-Lutidine)

- Solvent: Concentrated sulfuric acid (vitriol oil).

- Raw Material: 3,5-dimethylpyridine (3,5-lutidine).

- Oxidant: Hydrogen peroxide (H₂O₂), typically 5–30% mass concentration.

- Reaction Conditions:

- Temperature: 110–150 °C (preferred 110–130 °C).

- Duration: 5–20 hours.

- Molar ratio of 3,5-lutidine to H₂O₂: 1–1.2 : 2–6 (preferred 1–1.1 : 2–3).

- Procedure:

- 3,5-lutidine is dissolved in concentrated sulfuric acid.

- Hydrogen peroxide is added dropwise under controlled temperature.

- After reaction completion, the mixture is cooled to room temperature.

- Insolubles are filtered.

- The filtrate pH is adjusted to 3–4 with sodium hydroxide.

- The product, 5-methylnicotinic acid, is collected by filtration.

Key Outcomes and Advantages

- The oxidation selectively converts one methyl group to the carboxylic acid without overoxidation of the second methyl group.

- Yields are stable and can reach above 60%, with some embodiments reporting yields up to 72%.

- The use of hydrogen peroxide as an oxidant reduces cost and environmental impact compared to traditional oxidants like potassium permanganate or chromium-based reagents.

- The method avoids issues such as filter clogging caused by manganese dioxide precipitates.

- Reaction selectivity and yield are sensitive to temperature and molar ratios.

Representative Data from Patent Embodiments

| Entry | Temperature (°C) | Reaction Time (h) | H₂O₂ Concentration (%) | Yield of 5-Methylnicotinic Acid (%) |

|---|---|---|---|---|

| 1 | 110 | 20 | 30 | 72 |

| 2 | 150 | 5 | 30 | 60 |

| 3 | 90 | 30 | 30 | 95 (3,5-lutidine-N-oxide byproduct) |

Note: Lower temperature (90 °C) favors formation of 3,5-lutidine-N-oxide rather than the acid.

Introduction of 4-Methylpiperidin-1-yl Group

While the direct preparation of this compound is less frequently detailed in literature, the general synthetic approach involves nucleophilic substitution of a suitable leaving group at the 5-position of nicotinic acid or its derivatives with 4-methylpiperidine.

Typical Synthetic Routes

Route A: From 5-Halonicotinic Acid Derivatives

- Starting from 5-chloronicotinic acid or 5-bromonicotinic acid.

- Nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine under heating.

- Reaction conditions optimized to favor substitution over side reactions.

Route B: Coupling via Amide or Ester Intermediates

- Activation of 5-carboxyl group as acid chloride or ester.

- Coupling with 4-methylpiperidine under amide bond formation conditions.

- This route is less direct for substitution at the pyridine ring but useful for related derivatives.

Considerations

- The basicity and steric hindrance of 4-methylpiperidine influence reaction rates.

- Protecting groups may be necessary if other functional groups are present.

- Purification typically involves recrystallization or chromatographic methods.

Research Findings and Analytical Data

- The oxidation method using hydrogen peroxide and sulfuric acid provides a mild and selective route to 5-methylnicotinic acid, a key intermediate.

- Subsequent substitution with 4-methylpiperidine can be achieved using standard nucleophilic aromatic substitution techniques.

- Yields and purity depend on reaction conditions such as temperature, molar ratios, and pH control during workup.

- The described oxidation method avoids heavy metal oxidants, reducing environmental and operational hazards.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 3,5-dimethylpyridine | H₂SO₄ solvent, H₂O₂ (5–30%), 110–130 °C, 5–20 h | 60–72 | Selective oxidation to 5-methylnicotinic acid |

| 2 | Nucleophilic substitution with 4-methylpiperidine | 5-halonicotinic acid derivative, heating, solvent | Variable | Direct substitution to introduce piperidinyl group |

Q & A

Q. What are the recommended methodologies for synthesizing 5-(4-Methylpiperidin-1-yl)nicotinic acid with high purity?

Answer:

- Stepwise Synthesis : Utilize a one-step solution crystallization method, as demonstrated for structurally similar compounds like 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine. Optimize solvent selection (e.g., ethanol/water mixtures) and temperature gradients to enhance yield and purity .

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate gradients) to isolate the target compound.

- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS). Cross-validate with elemental analysis (C, H, N) for stoichiometric consistency .

Q. How can researchers resolve structural ambiguities in this compound using crystallographic and computational methods?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in aprotic solvents (e.g., DMSO). Use SHELXL for refinement, leveraging its robustness in handling small-molecule data and resolving bond-length discrepancies (target R-factor < 0.05) .

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond angles/distances with experimental XRD data to validate intramolecular interactions (e.g., hydrogen bonding) .

- Contradiction Analysis : If XRD and DFT results conflict (e.g., torsional angles), re-examine solvent effects in crystallization or consider alternative functionals (e.g., M06-2X) for improved accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Risk Mitigation : While GHS classification data for the exact compound is unavailable, extrapolate from structurally similar nicotinic acid derivatives. Assume potential respiratory irritation—use fume hoods and PPE (gloves, lab coats) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect waste in sealed containers for incineration.

- First Aid : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl substituent influence binding affinity to nicotinic acid receptors (e.g., GPR109A)?

Answer:

- Receptor Docking Studies : Perform molecular docking (AutoDock Vina) using GPR109A crystal structures (PDB: 4ZRY). Compare binding energies of this compound with unsubstituted nicotinic acid.

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing GPR109A. The methylpiperidinyl group may enhance lipophilicity, potentially increasing membrane permeability but altering receptor desensitization kinetics .

- Contradiction Resolution : If in vitro binding data conflicts with computational predictions, assess protonation states at physiological pH or use mutagenesis (e.g., His154Ala) to probe critical receptor interactions .

Q. What experimental approaches can elucidate the oxidation kinetics of this compound in acidic media?

Answer:

-

Kinetic Profiling : Use stopped-flow spectrophotometry to monitor peroxomonosulfate (PMS)-mediated oxidation. Fit data to a second-order rate law:

where is pH-dependent. Validate via Arrhenius plots to determine activation energy .

-

Mechanistic Probes : Isotope-labeling (e.g., deuterated methyl groups) and LC-MS/MS to identify intermediates (e.g., N-oxide derivatives). Compare with nicotinic acid oxidation pathways to assess substituent effects .

Q. How can mixed-effects modeling address variability in pharmacokinetic data for this compound?

Answer:

- Population Pharmacokinetics (PopPK) : Use NONMEM or Monolix to model inter-individual variability (e.g., clearance, volume of distribution). Incorporate covariates like body weight or CYP450 genotype.

- Sensitivity Analysis : Compute gradients of the FOCE approximation using sensitivity equations. This reduces computational time by 40% compared to finite differences, critical for high-dimensional data .

Q. What strategies resolve contradictions in reported anti-inflammatory effects of nicotinic acid derivatives?

Answer:

- Dose-Response Meta-Analysis : Aggregate data from studies using the compound in macrophage models. Apply random-effects models to quantify heterogeneity (I² statistic).

- Mechanistic Validation : Knock out GPR109A in murine immune cells (CRISPR/Cas9) to isolate receptor-mediated effects vs. off-target actions. Measure IL-6/TNF-α suppression via ELISA .

Q. How can coordination polymers of this compound be synthesized for catalytic applications?

Answer:

- Metal Coordination : React with transition metals (e.g., Ni²⁺, Zn²⁺) in DMF/water under solvothermal conditions (120°C, 24 hrs). Characterize via IR (COO⁻ stretches at 1600–1650 cm⁻¹) and PXRD .

- Catalytic Screening : Test Suzuki-Miyaura coupling efficiency (aryl halide substrates). Compare turnover numbers (TON) with non-methylated analogs to assess steric effects of the piperidinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.